molecular formula C12H15NO3S B13973025 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid

1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B13973025
M. Wt: 253.32 g/mol
InChI Key: FQMAFUKVGLMLJG-UHFFFAOYSA-N
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Description

1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a compound that features a thiophene ring substituted with a methyl group at the 3-position and a piperidine ring substituted with a carboxylic acid group at the 4-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a complex organic compound with a piperidine ring substituted with a carboxylic acid and a thiophene moiety. Its molecular formula is C₁₁H₁₃NO₃S, and its CAS number is 1016882-21-5. The compound features a methylthiophene group at the 3-position and a carboxylic acid at the 4-position of the piperidine ring, giving it unique chemical properties and potential biological activities.

Potential Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry The presence of piperidine and thiophene structures suggests it may possess biological activities, making it relevant for drug development.
  • Agrochemical Research It may be useful in developing new pesticides or herbicides.
  • Materials Science It can be used in the synthesis of novel materials with specific properties.
  • Chemical Research As a building block in organic synthesis, it can be used to create more complex molecules.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acidSimilar piperidine core with different thiophene substitutionDifferent biological activity profile
Piperidine-4-carboxylic acidLacks thiophene moietyMore established in medicinal chemistry
3-Methylthiophene-2-carboxylic acidContains a carboxylic acid but no piperidineFocused on aromatic properties rather than cyclic
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acidSimilar core structure but without methyl substitutionMay exhibit differing reactivity and stability

These compounds highlight the uniqueness of this compound through its specific combination of functional groups and structural features, which may lead to distinct biological activities and applications.

Biological Activities

Research indicates that compounds containing piperidine and thiophene structures exhibit various biological activities. The specific combination of a piperidine ring, carboxylic acid, and methylthiophene group can lead to unique biological activities and applications.

Properties

  • Molecular Formula: C₁₁H₁₃NO₃S
  • CAS Number: 1016882-21-5
  • Molecular Weight: 143.17 g/mol
  • IUPAC Name: 3-methylthiophene-2-carboxylic acid
  • InChI: InChI=1S/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)/i6+1
  • InChIKey: IFLKEBSJTZGCJG-PTQBSOBMSA-N
  • SMILES: CC1=C(SC=C1)13CO

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, material science, and industrial chemistry. Its unique structure allows it to undergo various chemical reactions and interact with molecular targets, making it a valuable compound for scientific research and industrial applications.

Biological Activity

1-(3-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H13NO3S
  • Molecular Weight : 249.30 g/mol
  • CAS Number : 23806-24-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
  • Receptor Modulation : The compound may interact with receptors involved in various signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. In vitro studies indicated that it could downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a recent study published in Molecules, researchers evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that the compound not only inhibited growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies .

Investigation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound using a murine model of acute inflammation. Results showed significant reductions in paw swelling and histological signs of inflammation, indicating its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

1-(3-methylthiophene-2-carbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H15NO3S/c1-8-4-7-17-10(8)11(14)13-5-2-9(3-6-13)12(15)16/h4,7,9H,2-3,5-6H2,1H3,(H,15,16)

InChI Key

FQMAFUKVGLMLJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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